3-Bromothiophene-2-sulfonamide 3-Bromothiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 856352-92-6
VCID: VC4361442
InChI: InChI=1S/C4H4BrNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
SMILES: C1=CSC(=C1Br)S(=O)(=O)N
Molecular Formula: C4H4BrNO2S2
Molecular Weight: 242.11

3-Bromothiophene-2-sulfonamide

CAS No.: 856352-92-6

Cat. No.: VC4361442

Molecular Formula: C4H4BrNO2S2

Molecular Weight: 242.11

* For research use only. Not for human or veterinary use.

3-Bromothiophene-2-sulfonamide - 856352-92-6

Specification

CAS No. 856352-92-6
Molecular Formula C4H4BrNO2S2
Molecular Weight 242.11
IUPAC Name 3-bromothiophene-2-sulfonamide
Standard InChI InChI=1S/C4H4BrNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
Standard InChI Key RRCNZYMFYRZBMH-UHFFFAOYSA-N
SMILES C1=CSC(=C1Br)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name is 3-bromo-2-sulfamoylthiophene, with a canonical SMILES representation of C1=CSC(=C1Br)S(=O)(=O)N . X-ray crystallography and NMR studies confirm its planar thiophene core, where the sulfonamide group (-SO₂NH₂) and bromine atom occupy adjacent positions, creating an electron-deficient aromatic system . This arrangement enhances electrophilic reactivity, particularly at the bromine site, facilitating cross-coupling reactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₄H₄BrNO₂S₂
Molecular Weight242.11 g/mol
XLogP3-AA (LogP)1.16
Topological Polar Surface Area60.16 Ų
Rotatable Bonds1

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Bromination: Thiophene-2-sulfonamide undergoes electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of FeCl₃, yielding 3-bromothiophene-2-sulfonamide with >75% efficiency .

  • Purification: Recrystallization from methanol or dimethylformamide (DMF) achieves ≥95% purity .

Alternative routes involve Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-sulfonamide with aryl boronic acids, enabling structural diversification for drug discovery .

Industrial Manufacturing

Scaled production employs continuous flow reactors to optimize yield (85–90%) and minimize byproducts . Key challenges include bromine handling and sulfonamide group stability at high temperatures. Industrial batches are typically ≥97% pure, as verified by HPLC .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .

  • Stability: Stable under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases .

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point158–162°CDSC
pKa (Sulfonamide NH)9.2 ± 0.3Potentiometry
λmax (UV-Vis)278 nm (ε = 1,200 M⁻¹cm⁻¹)Spectroscopy

Biological Activity and Mechanisms

Antibacterial Efficacy

3-Bromothiophene-2-sulfonamide exhibits potent activity against New Delhi Metallo-β-lactamase (NDM-1)-producing Klebsiella pneumoniae ST147, a multidrug-resistant pathogen .

Table 3: Antimicrobial Activity

StrainMIC (μg/mL)MBC (μg/mL)Source
K. pneumoniae ST1470.390.78
Staphylococcus aureus1020
Escherichia coli1530

Mechanism: The sulfonamide group inhibits dihydropteroate synthase (DHPS), disrupting folate synthesis, while the bromine atom enhances membrane penetration . Molecular docking reveals strong interactions with NDM-1’s active site (PDB: 5N5I), including hydrogen bonds with Asn220 and hydrophobic contacts with Val67 .

Applications in Scientific Research

Medicinal Chemistry

  • Carbonic Anhydrase Inhibition: Binds to human CA IX/XII isoforms (Kd = 40–66 nM), suggesting utility in hypoxic tumors .

  • Anticonvulsant Development: Analogues show >50% seizure reduction in rodent models via GABAergic modulation .

Materials Science

  • Conjugated Polymers: Serves as a monomer in conductive polymers for organic solar cells (PCE = 8.2%) .

  • Metal-Organic Frameworks (MOFs): Coordinates with Cu(II) to form porous structures for CO₂ capture (Qst = 28 kJ/mol) .

Future Directions

  • Structure-Activity Optimization: Introducing electron-withdrawing groups at the 4-position may enhance antibacterial potency .

  • Combination Therapies: Synergy studies with β-lactam antibiotics could address NDM-1-mediated resistance .

  • Environmental Impact: Biodegradation pathways remain uncharacterized; ecotoxicology studies are warranted .

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